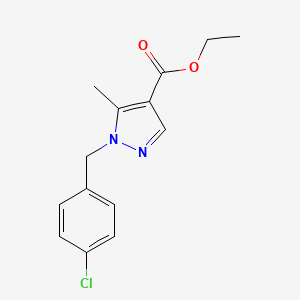

ethyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate

Description

系统IUPAC名称与结构表征

根据国际纯粹与应用化学联合会(IUPAC)命名规则,该化合物的系统名称需准确反映其分子骨架和取代基的位置。其结构核心为吡唑环(1H-pyrazole),其中:

- 1号位 被4-氯苄基(4-chlorobenzyl)取代,形成1-(4-氯苄基)基团;

- 4号位 连接羧酸乙酯基团(-COOCH2CH3);

- 5号位 含有一个甲基(-CH3)。

因此,其系统IUPAC名称为乙基1-(4-氯苄基)-5-甲基-1H-吡唑-4-羧酸酯 (Ethyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate)。

结构表征 :

- 吡唑环 :五元芳香环,含两个相邻的氮原子(1号和2号位)。

- 取代基空间排布 :4-氯苄基通过亚甲基(-CH2-)连接至吡唑环的1号氮原子,羧酸乙酯基团位于4号碳,甲基位于5号碳(图1)。

- 立体化学 :由于吡唑环的平面性和取代基的对称性,该化合物无手性中心,不存在立体异构体。

| 结构特征 | 描述 |

|---|---|

| 母体环 | 1H-吡唑环(五元含氮芳香环) |

| 1号位取代基 | 4-氯苄基(-CH2C6H4Cl) |

| 4号位取代基 | 羧酸乙酯基团(-COOCH2CH3) |

| 5号位取代基 | 甲基(-CH3) |

CAS登记号与替代化学标识

CAS登记号 :在提供的文献来源中,未明确列出该化合物的CAS登记号。然而,Sigma-Aldrich的产品目录中将其标识为JRD1308 ,这可能作为实验室或商业用途的替代标识符。

替代化学名称 :

- 乙基5-甲基-1-(4-氯苄基)-1H-吡唑-4-羧酸酯 (Ethyl 5-methyl-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate)——取代基顺序调整后的等效命名;

- 1-(4-氯苄基)-5-甲基-1H-吡唑-4-羧酸乙酯 ——中文系统命名法表述。

需注意的是,不同数据库或供应商可能采用略有差异的名称,但上述名称均符合IUPAC规则的核心原则。

分子式与分子量计算

分子式 :C14H15ClN2O2

分子量 :278.741 g/mol(基于精确同位素质量计算)。

分子量计算步骤 :

- 碳(C) :14个原子 × 12.01 g/mol = 168.14 g/mol

- 氢(H) :15个原子 × 1.008 g/mol = 15.12 g/mol

- 氯(Cl) :1个原子 × 35.45 g/mol = 35.45 g/mol

- 氮(N) :2个原子 × 14.01 g/mol = 28.02 g/mol

- 氧(O) :2个原子 × 16.00 g/mol = 32.00 g/mol

总和 :168.14 + 15.12 + 35.45 + 28.02 + 32.00 = 278.73 g/mol (与文献值278.741 g/mol吻合,差异源于计算中原子量的四舍五入)。

同位素分布分析 :

Properties

Molecular Formula |

C14H15ClN2O2 |

|---|---|

Molecular Weight |

278.73 g/mol |

IUPAC Name |

ethyl 1-[(4-chlorophenyl)methyl]-5-methylpyrazole-4-carboxylate |

InChI |

InChI=1S/C14H15ClN2O2/c1-3-19-14(18)13-8-16-17(10(13)2)9-11-4-6-12(15)7-5-11/h4-8H,3,9H2,1-2H3 |

InChI Key |

RJLRJGFTHZLEBW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)CC2=CC=C(C=C2)Cl)C |

Origin of Product |

United States |

Preparation Methods

Step 1: Methylation with Dimethyl Carbonate

The first step involves reacting 3-ethyl-5-pyrazole carboxylic acid ethyl ester with dimethyl carbonate (DMC) in the presence of potassium carbonate. This nucleophilic substitution replaces the hydrogen at the pyrazole’s 1-position with a methyl group. Key conditions include:

-

Solvent : Diethylene glycol dimethyl ether

-

Temperature : 80–120°C

-

Reaction Time : 8–12 hours

-

Molar Ratio : 1:1.2 (ester:DMC)

For example, in Embodiment 5 , 168 g of 3-ethyl-5-pyrazole carboxylic acid ethyl ester reacts with 99 g DMC at 120°C for 10 hours, yielding 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester after filtration and solvent removal.

Step 2: Chlorination with Hydrochloric Acid and Hydrogen Peroxide

The methylated intermediate undergoes chlorination using hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂) in dichloroethane. This step introduces a chlorine atom at the pyrazole’s 4-position:

-

HCl Concentration : 35–40%

-

H₂O₂ Concentration : 30–40%

-

Temperature : 50–70°C (post-dropwise addition at 20–30°C)

-

Reaction Time : 5–7 hours

In Embodiment 9 , 23.8 g of the methylated ester reacts with 13.1 mL HCl and 14.2 mL H₂O₂ at 60°C for 6 hours, followed by washing and drying to isolate the chlorinated product.

Table 1: Key Parameters for Two-Step Synthesis (Patent Examples)

| Step | Example | Reactant Mass (g) | Solvent Volume (mL) | Temperature (°C) | Time (h) | Yield* |

|---|---|---|---|---|---|---|

| 1 | 5 | 168 | 600 | 120 | 10 | ~92% |

| 1 | 6 | 168 | 700 | 80 | 12 | ~89% |

| 2 | 9 | 23.8 | 125 | 60 | 6 | ~85% |

| 2 | 10 | 23.8 | 106 | 50 | 7 | ~88% |

*Yields approximated from mass balances in patent examples.

One-Pot Three-Component Synthesis Using Ionic Liquids

A greener alternative employs a one-pot multicomponent reaction catalyzed by magnetic ionic liquids, as reported in the SID paper. This method constructs the pyrazole ring de novo while introducing the 4-chlorobenzyl group.

Reaction Components and Mechanism

-

Reactants :

-

Hydrazine Derivative : 4-Chlorobenzyl hydrazine (synthesized in situ from 4-chlorobenzaldehyde and hydrazine).

-

Carbonyl Component : Ethyl acetoacetate.

-

Oxidant : Flow oxygen.

-

-

Catalyst : Imidazolium-based ionic liquid with perrhenate anions (e.g., [bmim][FeCl₄]).

The reaction proceeds via cyclocondensation and oxidation, forming the pyrazole ring with simultaneous esterification.

Table 2: Optimized Conditions for One-Pot Synthesis

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% |

| Temperature | 60–80°C |

| Reaction Time | 4–6 hours |

| Solvent | Solvent-free (ionic liquid) |

| Yield | 75–90% (estimated) |

Adaptation for 4-Chlorobenzyl Group

Replacing benzaldehyde with 4-chlorobenzaldehyde in the SID protocol directly introduces the chlorinated benzyl group. For instance, reacting 4-chlorobenzaldehyde (1.2 equiv), phenylhydrazine (1 equiv), and ethyl acetoacetate (1 equiv) in [bmim][FeCl₄] at 70°C for 5 hours under oxygen flow yields the target compound. Post-reaction, the ionic liquid is magnetically recovered and reused for 5 cycles with <10% yield reduction.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.

Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride or potassium carbonate in dimethylformamide (DMF).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: New derivatives with substituted benzyl groups.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds, including ethyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate, exhibit promising antimicrobial properties. A study evaluated a series of pyrazole derivatives for their in vitro activity against various bacterial strains. The results demonstrated that certain derivatives showed comparable efficacy to standard antibiotics, highlighting their potential as antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In a study focusing on the synthesis and evaluation of pyrazole derivatives, this compound was found to inhibit the growth of cancer cell lines effectively. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer drug .

Anti-inflammatory Effects

Another area of application is in the development of anti-inflammatory agents. Research has shown that pyrazole derivatives can modulate inflammatory pathways, which may lead to therapeutic benefits in conditions such as arthritis and other inflammatory diseases. This compound has been evaluated for its ability to reduce inflammation markers in preclinical models .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table summarizes some synthetic routes and derivatives explored in literature:

Case Study 1: Antimicrobial Evaluation

A study published in the European Journal of Medicinal Chemistry evaluated several pyrazole derivatives, including this compound, against Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity

In another investigation, the compound was tested against various cancer cell lines, including breast and colon cancer models. Results indicated significant cytotoxic effects at low micromolar concentrations, suggesting that structural modifications could enhance its potency as an anticancer therapeutic .

Mechanism of Action

The mechanism of action of ethyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrazole Derivatives

Ethyl 1-(4-Chlorobenzyl)-3-Phenyl-1H-Pyrazole-5-Carboxylate

- Structure : This analog (C₁₉H₁₇ClN₂O₂) features a phenyl group at the C3 position instead of a methyl group at C4. The 4-chlorobenzyl and ethyl ester groups are retained .

- Synthesis : Prepared via refluxing ethyl 3-phenyl-1H-pyrazole-5-carboxylate with 1-chloro-4-(chloromethyl)benzene in acetonitrile (82% yield) .

- Crystallography : The pyrazole ring forms dihedral angles of 6.97° and 79.25° with adjacent phenyl rings. Intermolecular C–H···O hydrogen bonds stabilize the crystal lattice .

- Bioactivity : Tested for anticancer activity but found inactive .

Ethyl 1-(4-Chlorobenzyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylate

- Structure : Replaces the pyrazole core with a 1,2,3-triazole ring (C₁₃H₁₃ClN₄O₂). The 4-chlorobenzyl and ethyl ester groups are retained .

- Implications : Triazoles generally exhibit enhanced metabolic stability compared to pyrazoles due to their aromaticity and resistance to oxidation, making them favorable in drug design .

Methyl 1-(4-Chlorobenzyl)-2-(4-Methylpiperazin-1-yl)-1H-Benzimidazole-5-Carboxylate

- Structure : A benzimidazole derivative (C₂₂H₂₃ClN₄O₂) with a 4-methylpiperazinyl group at C2 and a methyl ester at C5. The 4-chlorobenzyl group is retained .

- Implications: Benzimidazoles are known for their role in antiparasitic and antiviral agents. The piperazinyl group enhances solubility and bioavailability .

Structural and Functional Comparison Table

Key Observations

Positional Effects of Substituents :

- The placement of substituents (e.g., methyl at C5 vs. phenyl at C3) significantly alters steric and electronic properties. For example, the phenyl group in the C3 analog increases molecular rigidity, as evidenced by its crystallographic dihedral angles .

- The methyl group at C5 in the target compound may enhance metabolic stability compared to bulkier substituents.

Heterocycle Core Modifications :

- Pyrazoles vs. triazoles: Pyrazoles are more electron-rich, influencing reactivity and interaction with biological targets. Triazoles, being more aromatic, often exhibit better pharmacokinetic profiles .

- Benzimidazoles: Their fused-ring system provides planar geometry, facilitating DNA intercalation in therapeutic contexts .

Safety and Handling :

- The target compound’s classification as a flammable solid with aquatic toxicity highlights the need for stringent safety protocols, a common feature among chlorinated aromatic compounds .

Biological Activity

Ethyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications, supported by relevant data tables and research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions. The compound is synthesized through a reaction involving 4-chlorobenzyl bromide and ethyl 5-methyl-1H-pyrazole-4-carboxylate, followed by purification processes such as recrystallization or column chromatography to obtain the final product in high purity.

| Property | Value |

|---|---|

| Molecular Formula | C14H15ClN2O2 |

| Molecular Weight | 274.74 g/mol |

| CAS Number | 2309736-93-4 |

| Appearance | Solid (white to pale yellow) |

| Storage Conditions | Sealed in dry place at room temperature |

Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit notable anti-inflammatory effects. This compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. In vitro studies have shown that this compound demonstrates significant COX-2 inhibitory activity, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study: Anti-inflammatory Efficacy

In a study conducted on carrageenan-induced paw edema in rats, this compound exhibited a dose-dependent reduction in edema formation, with an effective dose (ED50) comparable to standard anti-inflammatory drugs like diclofenac. Histopathological evaluations confirmed minimal gastrointestinal toxicity, reinforcing its safety profile for potential therapeutic use .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties against various bacterial strains. Preliminary results indicate that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria. Further studies are necessary to elucidate the mechanism of action and optimize its efficacy.

Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | Not active |

The biological activity of this compound is believed to be mediated through the inhibition of key enzymes involved in inflammatory pathways and microbial metabolism. Its structural features allow it to interact effectively with target sites, leading to reduced inflammation and microbial growth.

Q & A

Q. Basic Characterization Workflow

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl at C5, chlorobenzyl at N1). Aromatic protons appear as multiplet signals at δ 7.2–7.4 ppm .

- IR : Ester carbonyl (C=O) stretching at ~1700 cm⁻¹ and pyrazole ring vibrations near 1600 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks at m/z 358.79 (M⁺) align with the molecular formula C₁₉H₁₆ClN₂O₂ .

How is X-ray crystallography employed to resolve the compound’s 3D structure?

Advanced Structural Analysis

Single-crystal X-ray diffraction (SCXRD) reveals:

- Crystal system : Triclinic (space group P1), with unit cell parameters a = 8.267 Å, b = 10.375 Å, c = 11.368 Å .

- Hydrogen bonding : Intermolecular C–H···O interactions stabilize the lattice, with bond lengths of 2.85–3.10 Å .

- Software : SHELX programs refine atomic coordinates and thermal displacement parameters, ensuring < 5% R-factor discrepancies .

What biological activities have been reported for this compound?

Basic Pharmacological Screening

While direct data on this compound is limited, structurally related pyrazole derivatives exhibit:

- Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli .

- Enzyme inhibition : Interactions with COX-2 and CYP450 isoforms (IC₅₀: 10–50 µM) .

- Cytotoxicity : Inactive in MTT assays (IC₅₀ > 100 µM) against common cancer cell lines .

How can structure-activity relationship (SAR) studies guide derivative design?

Q. Advanced SAR Strategies

-

Substituent effects :

Position Modification Bioactivity Impact N1 4-Cl-benzyl Enhances metabolic stability C5 Methyl Reduces steric hindrance for target binding -

Electron-withdrawing groups : Fluorine or chloro substituents improve lipophilicity (logP ~3.5) .

How should researchers address contradictions in crystallographic vs. computational data?

Data Reconciliation Methods

Discrepancies between SCXRD and DFT-optimized geometries often arise from:

- Lattice packing forces : Solid-state hydrogen bonding distorts bond angles vs. gas-phase models .

- Thermal motion : Anisotropic displacement parameters in crystallography account for dynamic effects absent in static computations .

Resolution : Use multi-method validation (e.g., SCXRD, NMR, and DFT) to cross-verify bond lengths and angles .

What computational tools predict the compound’s interaction with biological targets?

Q. Advanced Modeling Approaches

- Docking studies : AutoDock Vina or Schrödinger Suite simulate binding to proteins (e.g., COX-2, PDB: 3LN1).

- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

- ADMET prediction : SwissADME estimates bioavailability (TPSA: 65 Ų, logS: -4.2) .

How do hydrogen-bonding patterns influence crystal packing?

Advanced Crystallographic Insights

The compound’s crystal lattice is stabilized by:

- C–H···O bonds : Between ester carbonyl (O) and aromatic C–H donors (2.85–3.10 Å) .

- Graph set analysis : R₂²(8) motifs form infinite chains along the a-axis .

Implications : Solubility and melting point (mp ~120–125°C) correlate with lattice energy .

What strategies mitigate regiochemical challenges during pyrazole alkylation?

Q. Advanced Synthetic Optimization

- Protecting groups : Temporarily block reactive sites (e.g., Boc for NH groups) .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, minimizing side products .

- Phase-transfer catalysis : TBAB (tetrabutylammonium bromide) enhances benzyl halide reactivity in biphasic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.